Acetamide, 2,2'-diselenobis(N-phenyl-

Description

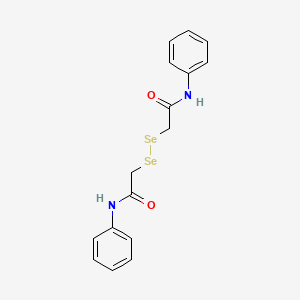

Acetamide, 2,2'-diselenobis(N-phenyl-), a diselenide-containing compound, features a central diselenide (–Se–Se–) bond flanked by two acetamide moieties substituted with phenyl groups. This structure confers unique redox properties, making it relevant in medicinal chemistry, particularly as a glutathione peroxidase (GPx) mimetic and antioxidant agent . The compound is synthesized via nucleophilic substitution reactions involving alkali metal diselenides (e.g., Li₂Se₂ or Na₂Se₂) and halogenated precursors, often under ultrasound-assisted or continuous-flow conditions to enhance efficiency and scalability . Its applications span catalysis (e.g., amide bond formation in peptide synthesis ) and biomedical research, where its ability to scavenge reactive oxygen species (ROS) is of particular interest .

Properties

CAS No. |

64046-56-6 |

|---|---|

Molecular Formula |

C16H16N2O2Se2 |

Molecular Weight |

426.3 g/mol |

IUPAC Name |

2-[(2-anilino-2-oxoethyl)diselanyl]-N-phenylacetamide |

InChI |

InChI=1S/C16H16N2O2Se2/c19-15(17-13-7-3-1-4-8-13)11-21-22-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |

InChI Key |

CDDWDFQDZXNHCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C[Se][Se]CC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2’-diselenobis(N-phenyl-) typically involves the reaction of o-iodobenzamides with dilithium diselenide. This reaction can be controlled by the presence of water, providing a simple and efficient protocol to obtain the desired diselenide compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for Acetamide, 2,2’-diselenobis(N-phenyl-) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: Acetamide, 2,2’-diselenobis(N-phenyl-) undergoes several types of chemical reactions, including:

Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

Reduction: The compound can be reduced to form selenides.

Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products Formed:

Oxidation: Selenoxides and selenones.

Reduction: Selenides.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Acetamide, 2,2’-diselenobis(N-phenyl-) has several scientific research applications:

Chemistry: Used as a reagent and catalyst in organic synthesis due to its unique selenium-selenium bond.

Biology: Studied for its antioxidant properties and potential cytotoxic effects against cancer cell lines.

Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, 2,2’-diselenobis(N-phenyl-) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs: Selenium vs. Sulfur Derivatives

The replacement of selenium with sulfur in the diselenide bond (–Se–Se– → –S–S–) significantly alters reactivity and biological activity. For example:

- 2,2'-Dithiobis(N-phenylacetamide) : This sulfur analog exhibits lower antioxidant capacity due to sulfur's reduced redox activity compared to selenium. However, it demonstrates higher stability under physiological conditions .

- Acetamide, 2,2'-diselenobis(N-phenyl-): The selenium variant shows superior GPx-like activity, efficiently reducing hydroperoxides (e.g., H₂O₂) via a catalytic cycle involving selenol (–SeH) intermediates .

Table 1: Comparison of Selenium and Sulfur Analogs

Chain Length and Substituent Effects

Variations in the alkyl chain or aromatic substituents modulate solubility, melting points, and biological activity:

- 2,2'-Diselenobis(N-(4-methylphenyl)acetamide): Introducing a methyl group on the phenyl ring increases hydrophobicity, enhancing membrane permeability but reducing aqueous solubility (melting point: 266–268°C) .

- 3,3'-Diselenobis(N-phenylpropanamide): A longer alkyl chain (propanamide vs. acetamide) lowers melting point (199–201°C) and improves bioavailability due to increased flexibility .

Table 2: Physical Properties of Chiral Derivatives

| Compound | Yield (%) | Melting Point (°C) | Optical Rotation ([α]₂₀) |

|---|---|---|---|

| 2,2'-diselenobis[N-(S)-1-hydroxy-2-butanylbenzamide] | 52 | 200–202 | +65 (CHCl₃) |

| 2,2'-diselenobis[N-(R)-1,2,3,4-tetrahydro-1-naphthylbenzamide] | 58 | 266–268 | –167 (CHCl₃) |

Reactivity with Peroxides

The diselenide bond in Acetamide, 2,2'-diselenobis(N-phenyl-) reacts with peroxides to form seleninic acids, which are critical for antioxidant activity. In contrast, disulfide analogs require harsher conditions for oxidation . For instance:

- Reaction with tert-butyl hydroperoxide (t-BOOH) yields phenylseleninic acid (IC₅₀ = 2.1 μM for ROS scavenging), whereas the disulfide analog shows negligible activity under identical conditions .

Comparison with Ebselen and Derivatives

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), a well-studied GPx mimetic, shares mechanistic similarities but differs structurally. Key distinctions include:

- Synthetic Routes: Ebselen is derived from 2,2'-diselenobis(benzoic acid) , whereas Acetamide, 2,2'-diselenobis(N-phenyl-) uses acetamide precursors.

- Bioactivity : Ebselen has higher oral bioavailability but shorter plasma half-life (t₁/₂ = 12 h) compared to the acetamide derivative (t₁/₂ = 18 h) .

Table 3: Pharmacokinetic Comparison

| Parameter | Acetamide, 2,2'-diselenobis(N-phenyl-) | Ebselen |

|---|---|---|

| LogP (Octanol/Water) | 3.2 ± 0.1 | 2.8 ± 0.2 |

| Plasma Half-Life (h) | 18 ± 2 | 12 ± 1 |

| IC₅₀ (H₂O₂ Scavenging) | 1.8 μM | 2.5 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.